molecular formula C21H18Cl2N4O3 B11293613 N-(2,3-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,3-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11293613
M. Wt: 445.3 g/mol
InChI Key: ZZQQJHCIDJQOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the pyrazolopyrimidine core.

    Functional group modifications: To introduce the desired substituents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Batch or continuous flow reactors: For efficient large-scale synthesis.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation and reduction: Modifying the oxidation state of functional groups.

    Substitution reactions: Replacing one substituent with another.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acids, bases, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition or activation of enzymes: Affecting biochemical pathways.

    Binding to receptors: Modulating cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: can be compared with other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H18Cl2N4O3

Molecular Weight

445.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H18Cl2N4O3/c1-11-19(12-6-8-13(30-2)9-7-12)26-27-16(10-17(28)25-20(11)27)21(29)24-15-5-3-4-14(22)18(15)23/h3-9,16H,10H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

ZZQQJHCIDJQOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.